3-(2,4-Diméthylphényl)-1H-pyrazole

Vue d'ensemble

Description

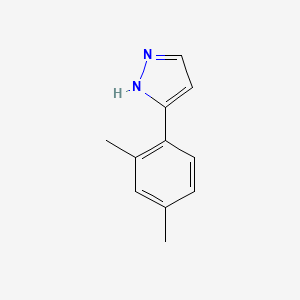

3-(2,4-Dimethylphenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a 2,4-dimethylphenyl group. Pyrazoles are known for their diverse biological activities and are commonly found in pharmaceuticals, agrochemicals, and dyes. The presence of the 2,4-dimethylphenyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Applications De Recherche Scientifique

Synthetic Pathways

The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole involves several methods, including:

- Condensation Reactions : The compound can be synthesized through the condensation of hydrazine with appropriate carbonyl compounds.

- Cyclization Techniques : Utilizing cyclization reactions involving substituted phenyl groups can lead to the formation of pyrazole derivatives.

These synthetic approaches allow for the modification of the pyrazole structure to enhance its biological activity.

Biological Activities

Research has shown that 3-(2,4-Dimethylphenyl)-1H-pyrazole exhibits a range of biological activities:

- Anti-inflammatory Properties : Pyrazole derivatives, including this compound, have been reported to possess significant anti-inflammatory effects. Studies indicate that they inhibit pro-inflammatory cytokines such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains and fungi. A study highlighted its effectiveness against Bacillus subtilis and Escherichia coli, suggesting its potential as an antimicrobial agent .

- Anticancer Potential : Some derivatives of pyrazole have been investigated for their anticancer properties. The ability to inhibit cancer cell proliferation through various mechanisms positions 3-(2,4-Dimethylphenyl)-1H-pyrazole as a promising candidate for further development in oncology .

Anti-inflammatory Activity Evaluation

In a study conducted by Kendre et al., a series of pyrazole derivatives were synthesized and screened for anti-inflammatory activity using the carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited over 84% inhibition compared to standard drugs like diclofenac . This emphasizes the therapeutic potential of 3-(2,4-Dimethylphenyl)-1H-pyrazole in managing inflammation.

Antimicrobial Screening

Burguete et al. evaluated various pyrazole derivatives for their antimicrobial properties against Mycobacterium tuberculosis and other bacterial strains. The study found that specific compounds showed significant inhibition rates comparable to established antibiotics, indicating the compound's potential in treating infectious diseases .

Data Table: Biological Activities of 3-(2,4-Dimethylphenyl)-1H-Pyrazole Derivatives

Mécanisme D'action

Target of Action

The primary targets of 3-(2,4-Dimethylphenyl)-1H-pyrazole are alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

3-(2,4-Dimethylphenyl)-1H-pyrazole interacts with its targets through alpha-adrenergic agonist activity and by inhibiting monoamine oxidases and prostaglandin synthesis . This interaction leads to overexcitation in the target organisms, which can result in paralysis and death .

Pharmacokinetics

Similar compounds are known to be volatile and almost insoluble in water . These properties can impact the compound’s bioavailability and its potential for leaching into groundwater .

Result of Action

The molecular and cellular effects of 3-(2,4-Dimethylphenyl)-1H-pyrazole’s action include overexcitation, paralysis, and death in target organisms . In mammals, the compound is less harmful, making it a useful insecticide against mite or tick infestations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(2,4-Dimethylphenyl)-1H-pyrazole. For instance, the compound’s volatility and water insolubility can affect its distribution in the environment . Therefore, environmental conditions such as soil type, temperature, and moisture levels can influence the compound’s action and efficacy .

Analyse Biochimique

Biochemical Properties

3-(2,4-Dimethylphenyl)-1H-pyrazole plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to act as either an agonist or antagonist, depending on the specific receptor it interacts with. The compound induces conformational changes in these receptors, leading to either activation or inhibition of receptor activity . This interaction influences the activity of enzymes, receptors, and other proteins, subsequently altering cell signaling pathways and gene expression .

Cellular Effects

The effects of 3-(2,4-Dimethylphenyl)-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect cell proliferation, differentiation, and apoptosis. Additionally, it can modulate immune responses and exhibit anti-inflammatory properties .

Molecular Mechanism

At the molecular level, 3-(2,4-Dimethylphenyl)-1H-pyrazole exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and subsequent cellular responses. The compound’s ability to induce conformational changes in receptors plays a pivotal role in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2,4-Dimethylphenyl)-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 3-(2,4-Dimethylphenyl)-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of immune responses. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of dosage optimization in experimental studies .

Metabolic Pathways

3-(2,4-Dimethylphenyl)-1H-pyrazole is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, 3-(2,4-Dimethylphenyl)-1H-pyrazole is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s distribution within different cellular compartments can have significant implications for its biochemical effects .

Subcellular Localization

The subcellular localization of 3-(2,4-Dimethylphenyl)-1H-pyrazole is determined by specific targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. Understanding the subcellular localization of the compound is essential for elucidating its precise biochemical effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethylphenyl)-1H-pyrazole typically involves the cyclization of hydrazines with 1,3-diketones. One common method is the reaction of 2,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyrazole ring.

Industrial Production Methods

Industrial production of 3-(2,4-Dimethylphenyl)-1H-pyrazole often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metals, can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the pyrazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Halogens, nitrating agents; reactions often require catalysts like iron or aluminum chloride.

Major Products Formed

Oxidation: Pyrazole N-oxides

Reduction: Reduced pyrazole derivatives

Substitution: Halogenated or nitrated pyrazole derivatives

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-carboxylic acid

- 3-(2,4-Dimethylphenyl)-1H-pyrazole-4-carboxamide

- 3-(2,4-Dimethylphenyl)-1H-pyrazole-5-amine

Uniqueness

3-(2,4-Dimethylphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dimethylphenyl group enhances its stability and reactivity compared to other pyrazole derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.

Activité Biologique

3-(2,4-Dimethylphenyl)-1H-pyrazole is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest due to its diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of 3-(2,4-dimethylphenyl)-1H-pyrazole, summarizing recent findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(2,4-dimethylphenyl)-1H-pyrazole is C12H12N2, with a molecular weight of approximately 184.24 g/mol. The compound's structure includes a pyrazole ring substituted with a 2,4-dimethylphenyl group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| Structure | Pyrazole ring with 2,4-dimethylphenyl substitution |

Anti-inflammatory Activity

Research indicates that 3-(2,4-dimethylphenyl)-1H-pyrazole exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit inflammatory responses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac. For instance, one study reported that compounds derived from pyrazoles demonstrated up to 93% inhibition of pro-inflammatory cytokines like TNF-α and IL-6 at specific concentrations .

Analgesic Properties

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity. Experimental models have shown that it can effectively reduce pain responses in animal models, suggesting its potential as an analgesic agent .

Antimicrobial Activity

The antimicrobial properties of 3-(2,4-dimethylphenyl)-1H-pyrazole have also been explored. It has demonstrated efficacy against various bacterial strains, including E. coli and S. aureus, indicating its potential use in treating infections .

The mechanism through which 3-(2,4-dimethylphenyl)-1H-pyrazole exerts its biological effects is primarily linked to its interaction with specific enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of xanthine oxidoreductase and other enzymes related to inflammation and pain pathways.

Case Study 1: In Vivo Anti-inflammatory Effects

In a study involving acute inflammatory models in rats, the administration of 3-(2,4-dimethylphenyl)-1H-pyrazole resulted in significant reductions in paw swelling and body weight loss compared to control groups. The compound's effects were comparable to those observed with aspirin treatment .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The results indicated that compounds similar to 3-(2,4-dimethylphenyl)-1H-pyrazole exhibited promising antibacterial effects, particularly against Gram-positive bacteria .

Future Directions

The unique structural characteristics of 3-(2,4-dimethylphenyl)-1H-pyrazole present opportunities for further research and development. Future studies could focus on:

- Structural Modifications: Exploring how variations in the chemical structure influence biological activity.

- Mechanistic Studies: Investigating the detailed mechanisms underlying its anti-inflammatory and analgesic properties.

- Clinical Trials: Conducting human clinical trials to assess safety and efficacy in treating inflammatory diseases and infections.

Propriétés

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-3-4-10(9(2)7-8)11-5-6-12-13-11/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEFGCQNAHGBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC=NN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.